Structural Differentiation: Nystatin A2 is a C10-Deoxy Analog of Nystatin A1
Nystatin A2 is structurally distinguished from Nystatin A1 by the absence of a hydroxyl group at the C10 position of the macrolactone ring, a modification that defines it as a C10-deoxy derivative [1]. In contrast, Nystatin A1 contains a hydroxyl group at this position, which is a key point of chemical differentiation within the nystatin complex [1].
| Evidence Dimension | Chemical Structure |
|---|---|
| Target Compound Data | C10-deoxy (no hydroxyl group at position C10) |
| Comparator Or Baseline | Nystatin A1 (hydroxyl group present at C10) |
| Quantified Difference | Structural modification at C10 |
| Conditions | Comparative structural analysis of nystatin-related polyene macrolides |
Why This Matters
This precise structural distinction is essential for impurity profiling, where Nystatin A2 must be resolved and identified separately from Nystatin A1 in analytical methods like HPLC.
- [1] ResearchGate. Fig. 1 Chemical structures of some nystatin-related polyene macrolides. View Source
